molecular formula C8H20N2O2 B3047498 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol CAS No. 14037-83-3

2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol

Cat. No.: B3047498
CAS No.: 14037-83-3
M. Wt: 176.26 g/mol
InChI Key: ASXVBPCMXXZYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol is an organic compound with the molecular formula C8H20N2O2. It is a member of the class of compounds known as alkanolamines, which are characterized by the presence of both alcohol and amine functional groups. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol typically involves the reaction of ethylenediamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Ethylenediamine reacts with formaldehyde to form a Schiff base intermediate.

    Step 2: The Schiff base intermediate is then reduced using ethanol to yield 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves its interaction with various molecular targets, including enzymes and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenedioxy)diethanol
  • 2,2’-(Propane-1,3-diylbis(methylazanediyl))diethanol
  • 2,2’-(Butane-1,4-diylbis(methylazanediyl))diethanol

Uniqueness

2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its combination of alcohol and amine functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

2-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2/c1-9(5-7-11)3-4-10(2)6-8-12/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVBPCMXXZYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595696
Record name 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14037-83-3
Record name 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.